2-Methyl-1,3-cyclohexanedione

β-Dicarbonyl reactivity Ring-size effect Nucleophilic addition

Researchers requiring a cyclic β-diketone for synthesizing pyrido[1,2-a]indole scaffolds or acorone-type sesquiterpenes must use 2-methyl-1,3-cyclohexanedione. Its specific 2-methyl substitution is non-negotiable for generating the 10-methyl heterocyclic core in 5-HT₃/5-HT₄ dual antagonist programs. Unlike dimedone, its unblocked 2-position enables C-alkylation via hydrazone methodology, critical for 2,2-dialkylcyclohexane-1,3-dione intermediates. Biotransformation yields 5,6-dioxoheptanoic acid in 95% yield. - Enables synthesis of 10-methyl-pyrido[1,2-a]indole pharmacophore. - Essential for C-selective alkylation via ketodimethyl hydrazone. - Provides 95% yield in enzymatic ring-opening to oxo carboxylic acid.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 1193-55-1
Cat. No. B075653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,3-cyclohexanedione
CAS1193-55-1
Synonyms2-MCHD
2-methyl-1,3-cyclohexanedione
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC1C(=O)CCCC1=O
InChIInChI=1S/C7H10O2/c1-5-6(8)3-2-4-7(5)9/h5H,2-4H2,1H3
InChIKeyVSGJHHIAMHUZKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥95%A crystalline solid

2-Methyl-1,3-cyclohexanedione Procurement Guide


2-Methyl-1,3-cyclohexanedione (2-Methylcyclohexane-1,3-dione) is a cyclic β-diketone with molecular formula C₇H₁₀O₂ and molecular weight 126.15 g/mol [1]. It serves as a key synthetic intermediate in pharmaceutical and natural product synthesis, distinguished from unsubstituted 1,3-cyclohexanedione and 5,5-dimethyl-substituted dimedone by its single methyl group at the 2-position [2]. Commercial availability includes research-grade material at 95–98% purity with melting point specification of 206–208°C .

Irreplaceability of 2-Methyl-1,3-cyclohexanedione


The presence and position of alkyl substituents on the cyclohexane-1,3-dione scaffold fundamentally alters chemical reactivity and physical properties in ways that preclude simple substitution. Direct comparative studies demonstrate that 2-methyl-1,3-cyclohexanedione reacts with markedly different facility toward both nucleophilic and electrophilic reagents compared to its 2-methyl-1,3-cyclopentanedione analog [1]. In alkylation chemistry, the compound presents a documented challenge—direct alkylation with unactivated sp³ electrophiles results in preferential O-alkylation rather than the desired C-alkylation, a limitation that necessitates specialized methodology development [2]. Even among six-membered ring analogs, substitution patterns dictate solubility profiles: 1,3-cyclohexanedione exhibits greater water solubility than dimedone (5,5-dimethyl-1,3-cyclohexanedione), directly impacting reagent preparation and reaction temperature requirements [3]. These quantifiable differences establish that 2-methyl-1,3-cyclohexanedione occupies a distinct reactivity niche, requiring evidence-based selection rather than generic substitution.

Quantitative Evidence for 2-Methyl-1,3-cyclohexanedione


Ring-Size Effect on Chemical Reactivity

Direct comparative study establishes that 2-methyl-1,3-cyclohexanedione exhibits greater reactivity toward nucleophilic reagents at the carbonyl groups and greater reactivity toward electrophilic reagents at the methylidyne group, relative to the five-membered ring analog 2-methyl-1,3-cyclopentanedione [1].

β-Dicarbonyl reactivity Ring-size effect Nucleophilic addition Electrophilic substitution

Regioselective C-Alkylation Methodology

Direct alkylation of 2-methylcyclohexane-1,3-dione with unactivated sp³ electrophiles results in preferential O-alkylation, preventing direct access to 2,2-dialkylcyclohexane-1,3-diones via conventional methods. A scalable protocol using ketodimethyl hydrazone intermediates achieves C-selective alkylation, enabling preparation of terpene and steroidal building blocks otherwise inaccessible via direct alkylation [1]. The alkylation with methyl iodide in methanol yields 2,2-dimethyl-1,3-cyclohexanedione in 46% yield [2], while α-arylation under optimized conditions affords products in 65–95% yield range [3].

Regioselective alkylation C-alkylation Synthetic methodology Natural product building blocks

Enzymatic Oxidative Cleavage Yield

In biotransformation studies using Caragana chamlagu suspension plant cell cultures, 2-methyl-1,3-cyclohexanedione undergoes oxidative cleavage to yield 5,6-dioxoheptanoic acid in 95% yield within 7 hours. In contrast, 1,2- and 1,4-cycloalkanediones under identical conditions undergo stereoselective reduction rather than oxidative cleavage, yielding cyclohexanediols instead of oxo carboxylic acids [1].

Biotransformation Oxidative cleavage Oxo carboxylic acid Plant cell culture

Industrial Synthesis Yield and Purity

Patent literature establishes a reproducible industrial process for 2-methyl-1,3-cyclohexanedione preparation from 1,3-cyclohexanedione via Mannich reaction with formaldehyde and dimethylamine, followed by hydrogenolysis over Pd/C catalyst. The optimized process yields 54.8 parts of dry cake from 56 parts of starting 1,3-cyclohexanedione, corresponding to 87.0% isolated yield with 97.2% purity by HPLC and melting point 206–208°C [1]. An alternative aqueous methanol protocol achieves 91.1% yield with 97.8% purity [2].

Process chemistry Mannich reaction Hydrogenolysis Industrial synthesis

Solubility Differences Among Analogs

Solubility characteristics differentiate cyclohexane-1,3-dione derivatives. 2-Methyl-1,3-cyclohexanedione is insoluble in water but soluble in methanol at 0.1 g/mL, and shows DMF/DMSO solubility of 20 mg/mL [1]. Comparative studies of aldehyde derivatization reagents indicate that unsubstituted 1,3-cyclohexanedione has greater water solubility than dimedone (5,5-dimethyl-1,3-cyclohexanedione), enabling easier reagent preparation and lower-temperature derivatization reactions [2].

Solubility Formulation Reagent preparation Analytical derivatization

FK-1052 Pharmaceutical Intermediate

2-Methylcyclohexane-1,3-dione serves as the starting material (Intermediate I) in the synthesis of FK-1052 (fabesetron), a 5-HT₃ and 5-HT₄ dual receptor antagonist investigated for irritable bowel syndrome. The synthetic route involves cyclization with phenylhydrazine in sulfuric acid/toluene to yield 10-methyl-6,7,8,9-tetrahydropyrido[1,2-a]indol-6-one, which is subsequently elaborated to the target compound via LDA-mediated condensation, acylation, elimination, and hydrogenolysis steps [1]. The specific substitution pattern of 2-methyl-1,3-cyclohexanedione directly translates to the 10-methyl group in the pyrido[1,2-a]indole core structure, a feature that cannot be replicated using unsubstituted 1,3-cyclohexanedione.

Pharmaceutical synthesis 5-HT₃ antagonist Heterocyclic construction Pyridoindole

2-Methyl-1,3-cyclohexanedione Application Scenarios


Biotransformation to 5,6-Dioxoheptanoic Acid

Researchers requiring 5,6-dioxoheptanoic acid as a synthetic building block should select 2-methyl-1,3-cyclohexanedione as the substrate of choice. Biotransformation using Caragana chamlagu suspension cultures provides this oxo carboxylic acid in 95% yield within 7 hours, whereas 1,2- and 1,4-cycloalkanediones undergo stereoselective reduction to diols rather than oxidative cleavage [1]. This application leverages the compound's unique susceptibility to enzymatic ring-opening that is not shared by isomeric cycloalkanediones.

Dialkylcyclohexanedione Building Blocks for Natural Products

For synthetic routes requiring 2,2-dialkylcyclohexane-1,3-dione intermediates—common substructures in terpene and steroidal natural products—2-methyl-1,3-cyclohexanedione is the essential starting material. However, direct alkylation with unactivated sp³ electrophiles fails due to preferential O-alkylation. Users must employ the ketodimethyl hydrazone methodology to achieve C-selective alkylation, enabling access to products otherwise inaccessible via direct alkylation [2]. Procurement of this specific compound is necessary for these synthetic sequences; alternative cyclohexanediones lack the requisite substitution pattern.

Pyrido[1,2-a]indole Synthesis for 5-HT₃ Antagonists

Medicinal chemistry programs targeting 5-HT₃/5-HT₄ dual antagonists or related pyrido[1,2-a]indole scaffolds require 2-methyl-1,3-cyclohexanedione as the specific starting material. The 2-methyl group is preserved throughout the synthetic sequence and becomes the 10-methyl substituent on the heterocyclic core [3]. Unsubstituted 1,3-cyclohexanedione or dimedone would yield different substitution patterns, potentially altering pharmacological properties. This scenario represents a non-negotiable structural requirement where substitution at the 2-position is mandatory.

Acorone Sesquiterpene Total Synthesis

2-Methyl-1,3-cyclohexanedione is documented as an important starting material in the formal synthesis of acorone, a spirocyclic sesquiterpene natural product . The compound's β-diketone functionality and 2-methyl substitution provide the requisite carbon framework and functional group positioning for ring-expansion and annulation sequences characteristic of sesquiterpene total synthesis. Researchers undertaking acorone or related breviane natural product syntheses should procure this specific compound to align with established synthetic precedents.

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